Cefiderocol sulfate tosylate is classified as a siderophore cephalosporin, which allows it to penetrate bacterial cells more effectively than traditional antibiotics. It was developed by Shionogi and has been approved for clinical use under the brand name Fetroja. The compound is administered intravenously due to its high molecular weight and poor oral bioavailability .
The synthesis of cefiderocol sulfate tosylate involves complex organic chemistry techniques, including the formation of various intermediates that contribute to its final structure. The key steps in the synthesis include:
The precise reaction conditions, including temperature, pressure, and catalysts, are critical for ensuring high yields and purity of cefiderocol sulfate tosylate .
Cefiderocol sulfate tosylate has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological properties. The chemical formula is with a molar mass of approximately 752.21 g/mol. Its structural features include:
The InChI representation for cefiderocol sulfate tosylate is provided as follows:
Cefiderocol sulfate tosylate undergoes several chemical reactions that are vital for its antibacterial activity:
Cefiderocol exerts its antibacterial effects through a unique mechanism:
This "Trojan horse" strategy allows cefiderocol to bypass common resistance mechanisms employed by bacteria .
Cefiderocol sulfate tosylate exhibits several important physical and chemical properties:
The pharmacokinetic profile indicates a half-life ranging from 1.98 to 2.74 hours after intravenous administration .
Cefiderocol sulfate tosylate is primarily used in clinical settings for treating complicated infections caused by multidrug-resistant Gram-negative bacteria such as Pseudomonas aeruginosa. Its unique mechanism makes it particularly valuable in cases where conventional antibiotics fail due to resistance.
Ongoing research continues to explore its potential applications in treating other serious infections and its role in combination therapies with β-lactamase inhibitors .
Cefiderocol sulfate tosylate is a novel siderophore cephalosporin characterized by a unique molecular structure engineered to overcome Gram-negative bacterial resistance mechanisms. Its core scaffold consists of a cephalosporin β-lactam ring fused to a dihydrothiazine ring, analogous to third-generation cephalosporins. However, its defining structural innovation is the addition of a chlorocatechol moiety at the C-3 side chain, which confers potent iron-chelating properties [3] [6]. This moiety mimics natural bacterial siderophores—small molecules produced by bacteria to scavenge ferric iron (Fe³⁺) under iron-limited conditions [8]. The molecule also features:
Table 1: Key Structural Components of Cefiderocol Sulfate Tosylate
Structural Region | Chemical Group | Functional Role |
---|---|---|
C-3 Side Chain | Chlorocatechol | Iron chelation; active transport via siderophore channels |
C-7 Acyl Side Chain | Carboxypropan-2-yloxyimino | β-lactamase resistance; broad-spectrum activity |
C-2 Position | Pyrrolidinium moiety | Enhanced penetration through bacterial outer membrane |
Core Nucleus | β-lactam-dihydrothiazine fusion | Inhibition of penicillin-binding proteins (PBPs) |
This design enables cefiderocol to exploit bacterial iron-uptake systems as a "Trojan horse," bypassing conventional resistance pathways [3] [8].
The mechanism of action involves a dual-transport process that leverages bacterial iron acquisition pathways:
This siderophore-mediated uptake achieves intracellular concentrations 10- to 50-fold higher than traditional β-lactams, particularly in carbapenem-resistant strains [3] [6]. Crucially, cefiderocol remains stable against hydrolysis by both serine- and metallo-β-lactamases (e.g., NDM, VIM, KPC, OXA-48), owing to its structural rigidity and reduced interaction with catalytic residues [6] [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7